molecular formula C10H17NO5 B12393378 Methyl (3-methoxy-3-oxopropanoyl)-D-valinate

Methyl (3-methoxy-3-oxopropanoyl)-D-valinate

Cat. No.: B12393378
M. Wt: 231.25 g/mol
InChI Key: BWPKYDAJBOUZDX-SECBINFHSA-N
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Description

ZLc-002 is a selective inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and the carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of nNOS (CAPON). This compound has shown promise in suppressing inflammatory nociception and chemotherapy-induced neuropathic pain. It is also being researched for its potential in treating anxiety disorders and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of N-methylmorpholine as a base and is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

While specific industrial production methods for ZLc-002 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediates and the final condensation reaction, which can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

ZLc-002 primarily undergoes substitution reactions due to the presence of ester and amide functional groups. These reactions are facilitated by nucleophilic reagents under mild conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives of ZLc-002, which can be further analyzed for their biological activity and potential therapeutic applications .

Mechanism of Action

ZLc-002 exerts its effects by selectively inhibiting the interaction between nNOS and CAPON. This disruption prevents the formation of the nNOS-CAPON complex, which is involved in the modulation of neuronal signaling pathways. By inhibiting this interaction, ZLc-002 reduces the production of nitric oxide, a key mediator of inflammatory and neuropathic pain . Additionally, this inhibition promotes synaptogenesis and improves motor function and anxiety-related behaviors in animal models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ZLc-002 is unique in its selective inhibition of the nNOS-CAPON interaction, which distinguishes it from other nNOS inhibitors that may not target this specific protein-protein interaction. This selectivity makes ZLc-002 a valuable tool for studying the role of nNOS-CAPON interactions in various physiological and pathological processes .

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

methyl (2R)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m1/s1

InChI Key

BWPKYDAJBOUZDX-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)OC)NC(=O)CC(=O)OC

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CC(=O)OC

Origin of Product

United States

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